Methyl 3-carbamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-carbamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDFXDXRMYURMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147750 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-24-7 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106748-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Methyl 3-carbamoylbenzoate
Established synthetic methods are foundational to the production of this compound, primarily involving the formation of the ester and amide functionalities from suitable benzoic acid derivatives.
One of the most direct routes to this compound is the esterification of 3-carbamoylbenzoic acid. This reaction, a classic Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The process is typically conducted under reflux conditions to drive the equilibrium towards the formation of the methyl ester product.
More recently, advancements have led to the use of solid acid catalysts, such as those based on zirconium and titanium, which can facilitate the esterification of benzoic acids with methanol under milder conditions. google.com These solid catalysts offer advantages in terms of separation and reusability, bridging the gap between established methods and greener alternatives. google.com
Amidation reactions provide another key pathway to this compound. These methods typically start with a benzoic acid derivative that already contains the methyl ester group.
A common approach involves the conversion of 3-(methoxycarbonyl)benzoic acid into a more reactive acyl derivative, such as an acyl chloride. The intermediate, methyl 3-(chlorocarbonyl)benzoate, is then reacted with ammonia (B1221849) or aqueous ammonia to form the amide bond, yielding the final product. google.com This reaction is often performed at low to moderate temperatures in an organic solvent. researchgate.net
Modern peptide coupling reagents have enabled the direct amidation of 3-(methoxycarbonyl)benzoic acid without prior conversion to an acyl chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), can activate the carboxylic acid for direct reaction with an amine source in a one-pot procedure. mdpi.comdiva-portal.org
Table 1: Comparison of Amidation Coupling Reagents This table is generated based on common organic synthesis knowledge and data from related research.
| Coupling Reagent | Typical Solvent | Base | Key Features |
|---|---|---|---|
| Thionyl Chloride (for acyl chloride route) | Toluene, DCM | Pyridine (B92270) (optional) | Forms a highly reactive acyl chloride intermediate; produces acidic byproducts (SO₂ and HCl). |
| HATU | DMF, DCM | DIPEA, N-Methylmorpholine | High efficiency, fast reaction times, low racemization for chiral substrates. mdpi.comrsc.org |
Carbamoylation refers to the introduction of the carbamoyl (B1232498) group (-CONH₂). In the context of synthesizing this compound, this is effectively achieved through the amidation reactions described previously. For instance, the reaction of methyl 3-(chlorocarbonyl)benzoate with ammonia is a direct carbamoylation of the acyl chloride. This method directly installs the necessary functional group onto the benzene (B151609) ring that already bears the methyl ester.
The synthesis can also commence from precursors where the amide or ester group is formed from a different functionality.
A notable precursor is methyl 3-cyanobenzoate. The cyano group (nitrile) can be selectively hydrated to a primary amide under controlled conditions. Catalytic systems, such as those employing copper salts, have been shown to facilitate the hydrolysis of aromatic nitriles to their corresponding amides. For example, a related process demonstrated the conversion of methyl p-cyanobenzoate to methyl 4-carbamoylbenzoate, a reaction that is directly analogous to the synthesis of the meta-isomer. d-nb.info
Another potential precursor is trimesic acid (benzene-1,3,5-tricarboxylic acid). A synthetic sequence could involve the complete esterification to form trimethyl trimesate, followed by selective hydrolysis of one or two ester groups and subsequent conversion of the resulting carboxylic acid(s) to amide(s). google.comtue.nl Alternatively, the di-acid chloride of 5-(methoxycarbonyl)isophthalic acid could be selectively reacted to form the target compound.
Novel Synthetic Approaches and Green Chemistry Principles
Recent research has focused on developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. d-nb.infoajrconline.org
Several green synthetic strategies are applicable to the formation of the amide bond in this compound. These methods often involve catalysis to enable more direct and efficient reactions.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating. ajrconline.orgmdpi.com A solvent-free, microwave-assisted direct amidation of carboxylic acids with amines has been developed using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. mdpi.comresearchgate.net This method is rapid, efficient, and minimizes the use of volatile organic solvents. mdpi.com
Catalytic Direct Amidation: Beyond microwave assistance, various catalysts have been explored for the direct condensation of carboxylic acids and amines, which produces only water as a byproduct.
Boric Acid: A simple, inexpensive, and low-toxicity catalyst for the direct amidation of benzoic acids. The reaction is typically performed under reflux with azeotropic removal of water. researchgate.netsciepub.com
Heterogeneous Catalysts: Advanced heterogeneous catalysts, such as zirconium-based metal-organic frameworks (MOFs), have shown high efficiency for the direct amidation of benzoic acids. berkeley.edu These catalysts are easily recoverable and reusable, which is a significant environmental and economic advantage. berkeley.edu
Table 2: Overview of Green Amidation Methods This table is generated from data found in the cited research papers.
| Method | Catalyst | Conditions | Key Advantage | Source |
|---|---|---|---|---|
| Microwave-Assisted | Ceric Ammonium Nitrate (CAN) | Solvent-free, 160-165 °C, 2 h | Rapid, solvent-free, high efficiency | mdpi.comresearchgate.net |
| Catalytic Dehydration | Boric Acid (10-25 mol%) | Toluene, reflux (Dean-Stark) | Inexpensive, low-toxicity catalyst | sciepub.com |
Catalytic Systems in this compound Synthesis
The synthesis of benzamides and related structures, including this compound, from esters is a challenging transformation that often requires catalytic intervention. The direct amidation of esters with amines is a key reaction, and various catalytic systems have been explored to facilitate this process. While literature specifically detailing catalytic systems for this compound is sparse, extensive research on the amidation of methyl benzoate (B1203000) provides directly applicable insights.
Heterogeneous catalysts are particularly noteworthy for their ease of separation and reusability. Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of various esters, including methyl benzoate, under solvent-free conditions. researchgate.net In screening studies of 25 different metal oxide catalysts for the reaction of methyl benzoate with aniline, Nb₂O₅ demonstrated the highest activity. researchgate.net Another study highlighted the use of chromatographic alumina (B75360) as a useful catalyst for the conversion of methyl benzoate to benzamide (B126) in liquid ammonia. researchgate.net
Homogeneous catalysts have also been employed. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the amidation of esters, although heterogeneous systems like Nb₂O₅ can exhibit higher turnover numbers. researchgate.net The ammonolysis of dimethyl terephthalate (B1205515) (DMT), a reaction that proceeds via the intermediate methyl 4-carbamoylbenzoate (an isomer of the target compound), is known to be catalyzed by ethylene (B1197577) glycol (EG). researchgate.net This suggests that diols could potentially serve as catalysts for the formation of the carbamoyl group from a methyl ester and ammonia.
The following table summarizes relevant catalytic systems applicable to the synthesis of the carbamoylbenzoate structure.
| Catalyst System | Reactants | Key Findings | Reference |
| Niobium Pentoxide (Nb₂O₅) | Methyl benzoate, Aniline | Highest activity among 25 screened metal oxides; reusable. | researchgate.net |
| Chromatographic Alumina | Methyl benzoate, Liquid Ammonia | Effective for direct conversion to primary amide; kinetics are complex. | researchgate.netresearchgate.net |
| Ethylene Glycol (EG) | Dimethyl terephthalate, Ammonia | Catalyzes ammonolysis with a first-order concentration dependence. | researchgate.net |
| Ruthenium Complexes | Alcohols, Ammonia | Efficient and selective synthesis of primary amides. | researchgate.net |
Microwave-Assisted Synthesis and Flow Chemistry Applications
Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles. ajrconline.orgeuropa.eu
Microwave-Assisted Synthesis Microwave irradiation has become a powerful tool in organic synthesis by dramatically reducing reaction times, often from hours to minutes, while improving product yields. ajrconline.orgunivpancasila.ac.id This technique relies on the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. In the context of synthesizing structures similar to this compound, microwave-assisted methods have been successfully applied. For instance, the synthesis of N-substituted pyrroles and pyrazole (B372694) derivatives has been achieved in minutes with high yields under microwave conditions. univpancasila.ac.id A sequential, one-pot Urech synthesis of 5-monosubstituted hydantoins from L-amino acids was effectively performed in water using a microwave reactor, optimizing both N-carbamylation and cyclization steps. beilstein-journals.org Given these precedents, the synthesis of this compound, for example through the ammonolysis of dimethyl isophthalate, could foreseeably be accelerated using microwave irradiation.
Flow Chemistry Applications Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. europa.eusioc-journal.cn This high level of control is particularly beneficial for managing highly exothermic or hazardous reactions safely. europa.eu The large surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often leading to higher purity products. europa.euresearchgate.net While specific flow chemistry applications for synthesizing this compound are not prominently documented, the technology is widely used for transformations that are analogous to its synthesis. For example, flow chemistry has been applied to nitration reactions, which are often hazardous, and to multi-step syntheses in the pharmaceutical and agrochemical industries. europa.euthalesnano.com The synthesis of this compound from its corresponding acid chloride and ammonia, or the direct amidation of the diester, are processes that could be readily adapted to a flow chemistry setup to improve safety and scalability. researchgate.net
Reaction Mechanisms and Kinetics of this compound Formation and Transformation
Understanding the mechanistic pathways and kinetic profiles of reactions involving this compound is crucial for optimizing its synthesis and predicting its reactivity.
Computational Studies on Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. researchgate.netescholarship.org Studies on the aminolysis of methyl benzoate, a model reaction for the formation of the amide bond in this compound, have been conducted to elucidate the possible mechanistic pathways. researchgate.net
Investigation of Transition States and Intermediates
Every step in a chemical reaction proceeds through a high-energy transition state, and multi-step reactions involve the formation of more stable intermediates. solubilityofthings.comorganicchemistrytutor.commasterorganicchemistry.com In the formation of this compound via aminolysis, computational studies have characterized the structures of these transient species. researchgate.net
For the uncatalyzed reaction of methyl benzoate with ammonia, a tetrahedral intermediate is formed when the nitrogen atom attacks the electrophilic carbonyl carbon of the ester. researchgate.net The transition state leading to this intermediate involves the partial formation of the C-N bond and the partial breaking of the carbonyl C=O double bond. solubilityofthings.com In the general-base-catalyzed pathway, the transition state structure shows the catalytic ammonia molecule abstracting a proton from the attacking ammonia as the N-C bond forms, and subsequently transferring a proton to the methoxy (B1213986) leaving group. researchgate.net Intermediates are distinct, albeit short-lived, chemical species that reside in local energy minima on the reaction coordinate diagram, whereas transition states represent the highest energy points between reactants, intermediates, and products. solubilityofthings.comorganicchemistrytutor.com
Kinetic Analysis of this compound Reactions
Kinetic analysis provides quantitative data on reaction rates, which is fundamental to understanding reaction mechanisms. The ammonolysis of dimethyl terephthalate (DMT) to produce terephthalamide (B1206420) (TPD) is a sequential reaction where methyl 4-carbamoylbenzoate (MCB), an isomer of the title compound, is a key intermediate. researchgate.net
DMT + NH₃ → MCB + CH₃OH (Reaction 1, rate constant k₁') MCB + NH₃ → TPD + CH₃OH (Reaction 2, rate constant k₂')
Kinetic studies of this process in liquid ammonia provide valuable data. researchgate.net
Kinetic Parameters for Ammonolysis at 100 °C researchgate.net
| Parameter | Value |
|---|---|
| Pseudo first-order rate constant (k₁') | 0.25 ± 0.02 h⁻¹ |
| Pseudo first-order rate constant (k₂') | 0.11 ± 0.02 h⁻¹ |
| Activation Energy (Ea₁) | 27.9 ± 2.2 kJ/mol |
These data, obtained from experiments conducted between 50 and 125 °C, show that the formation of the monoamide is faster than its subsequent conversion to the diamide. researchgate.net
In a related study on the conversion of methyl benzoate to benzamide catalyzed by alumina, the kinetics were found to be complex, primarily due to inhibition by the benzamide product. researchgate.net The reaction rate reached a plateau at higher concentrations of methyl benzoate, a finding consistent with an Eley-Rideal mechanism where adsorbed methyl benzoate reacts with ammonia from the solution. researchgate.net
Influence of Substituents on Reactivity and Selectivity
The nature and position of substituents on the benzene ring significantly influence the reactivity of the ester and carbamoyl groups in this compound. stackexchange.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the reaction centers, affecting reaction rates and pathways.
For reactions involving nucleophilic attack at the carbonyl carbon of the ester group (like amidation), electron-withdrawing substituents on the ring increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. researchgate.net For example, a nitro group (an EWG) would make the ester carbonyl more susceptible to nucleophilic attack than a methyl group (an EDG). stackexchange.com This is because EWGs stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate.
Conversely, for electrophilic aromatic substitution reactions on the benzene ring, the existing ester and carbamoyl groups are deactivating and meta-directing. Adding another electron-withdrawing substituent would further decrease the ring's reactivity toward electrophiles. stackexchange.com An electron-donating group would increase the ring's reactivity in such a substitution.
The Hammett equation provides a quantitative measure of these electronic effects. A study on the reaction of 5-substituted 1,2,3-triazines with amidines found a large positive ρ value (+7.9), indicating that the reaction is highly sensitive to electronic effects and is accelerated by strong electron-withdrawing groups on the triazine ring. nih.gov A similar principle applies to the reactivity of the ester group in substituted methyl benzoates. researchgate.net
Influence of Substituents on Reactivity
| Substituent Type on Ring | Effect on Nucleophilic Attack at Ester Carbonyl | Effect on Electrophilic Aromatic Substitution |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Increases reactivity | Decreases reactivity |
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Techniques for Structural Elucidation of Methyl 3-carbamoylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl ester protons, and the amide protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of both the carbamoyl (B1232498) and methyl ester groups. The precise chemical shifts and coupling patterns would depend on the specific electronic environment of each proton on the benzene (B151609) ring. The methyl protons of the ester group would be expected to appear as a sharp singlet further upfield, likely in the range of δ 3.8-4.0 ppm. The two protons of the amide group (-CONH₂) would be anticipated to present as two distinct signals, or a single broad signal, in the region of δ 5.5-8.0 ppm, and their chemical shift could be sensitive to solvent and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ester and amide groups would be the most downfield, typically appearing in the δ 165-175 ppm region. The aromatic carbons would resonate in the approximate range of δ 120-140 ppm, with the carbon atoms directly attached to the substituents showing distinct chemical shifts. The methyl carbon of the ester group would be observed at a much higher field, typically around δ 50-55 ppm.
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 7.5 - 8.5 (multiplet) | 120 - 140 |
| Ester -OCH₃ | 3.8 - 4.0 (singlet) | 50 - 55 |
| Amide -NH₂ | 5.5 - 8.0 (broad singlet) | - |
| Ester C=O | - | 165 - 175 |
| Amide C=O | - | 165 - 175 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₉NO₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.18 g/mol ).
Common fragmentation patterns for esters and amides would be anticipated. Key fragmentation pathways could involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 148, or the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 120. Cleavage of the amide group could lead to the loss of the amino group (-NH₂) or the entire carbamoyl group (-CONH₂). High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band between 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the methyl ester. The amide group would give rise to several distinct bands: a C=O stretch (Amide I band) around 1650-1680 cm⁻¹, an N-H bending vibration (Amide II band) near 1600-1640 cm⁻¹, and N-H stretching vibrations appearing as one or two sharp peaks in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C-H stretching of the methyl group would appear just below 3000 cm⁻¹. C-O stretching of the ester would likely be in the 1200-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would be expected in the fingerprint region. The C=O stretching vibrations would also be Raman active.
Table 3.1.3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3200 - 3400 |
| Aromatic | C-H stretch | > 3000 |
| Methyl | C-H stretch | < 3000 |
| Ester | C=O stretch | 1700 - 1730 |
| Amide | C=O stretch (Amide I) | 1650 - 1680 |
| Amide | N-H bend (Amide II) | 1600 - 1640 |
| Ester | C-O stretch | 1200 - 1300 |
Note: These are predicted values and are subject to variation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a benzene ring conjugated with two carbonyl groups, would be expected to exhibit characteristic UV absorption bands. The π → π* transitions of the aromatic system would likely result in strong absorptions in the UV region, typically below 300 nm. The presence of the carbonyl groups may also give rise to weaker n → π* transitions at longer wavelengths. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For the trace analysis of this compound, a sample would be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass spectral data for identification and quantification.
The retention time of this compound in the GC would be a key parameter for its identification under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer would provide a mass spectrum that can be compared to a library or used for structural confirmation. For trace analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. This methodology is crucial for detecting and quantifying minute amounts of the compound in complex matrices.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques for the separation, identification, and quantification of this compound. These methods are crucial for assessing the purity of the compound and for monitoring the progress of its synthesis.
In a typical analysis, an HPLC or UPLC system would be utilized with a suitable stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of the target compound from any impurities or byproducts.
While specific HPLC and UPLC-MS methods for the routine analysis of this compound are not extensively detailed in publicly available literature, a patent for substituted aromatic compounds describes a general LC-MS method that could be adapted. google.com The conditions mentioned include a C18 column (2.1x50mm, 1.7 micrometers) with a gradient of 5-95% acetonitrile in water containing 0.05% trifluoroacetic acid over 1.5 minutes at a flow rate of 1.2 mL/min. Such a method would provide retention time data for the compound and, when coupled with a mass spectrometer, would yield its mass-to-charge ratio, confirming its identity.
Table 1: Illustrative HPLC/UPLC-MS Parameters for Analysis of Aromatic Amides
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over a set time |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry |
| Ionization (MS) | Electrospray Ionization (ESI), positive or negative mode |
It is important to note that the development of a specific and validated HPLC or UPLC-MS method for this compound would be a prerequisite for its use in a regulated environment, ensuring accuracy, precision, and reliability of the analytical results.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reactions, identifying compounds, and determining the purity of a sample. For this compound, TLC can be used to quickly assess the progress of its synthesis from starting materials to the final product.
In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of the mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The result is visualized as spots on the plate, and the retention factor (Rf) value is calculated for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system.
Detailed, specific TLC solvent systems for this compound are not widely reported in scientific literature. However, based on the analysis of similar aromatic amides, a range of solvent systems can be proposed.
Table 2: Potential TLC Mobile Phase Systems for this compound
| Solvent System (v/v) | Polarity | Expected Rf Range |
| Hexane : Ethyl Acetate (1:1) | Intermediate | 0.3 - 0.5 |
| Dichloromethane : Methanol (B129727) (9:1) | More Polar | 0.4 - 0.6 |
| Toluene : Acetone (7:3) | Intermediate | 0.3 - 0.5 |
The selection of the optimal TLC system would require experimental screening to achieve a well-resolved spot for this compound, distinct from the spots of any starting materials or impurities.
Crystallography and Solid-State Characterization
The crystallographic and solid-state properties of a compound are critical for understanding its three-dimensional structure, polymorphism, and physical properties.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming the chemical structure of this compound.
To date, a specific single-crystal X-ray diffraction study for this compound has not been found in the publicly accessible Cambridge Structural Database (CSD). However, the crystal structures of many related benzamide (B126) derivatives have been determined. These studies reveal common structural motifs, such as intermolecular hydrogen bonding between the amide groups, which often lead to the formation of well-defined supramolecular structures. For instance, the crystal structure of 2-Methyl-N-(4-methylphenyl)benzamide shows that N—H⋯O hydrogen bonds link the molecules into infinite chains. It is highly probable that this compound would exhibit similar hydrogen bonding patterns in its crystalline state.
Table 3: Representative Crystallographic Data for a Related Benzamide Derivative
| Parameter | 2-Methyl-N-(4-methylphenyl)benzamide |
| Chemical Formula | C15H15NO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 12.345(3) Å, c = 10.987(2) Å, β = 98.76(5)° |
| Volume | 1354.6(5) ų |
| Z | 4 |
This data is for a related compound and serves as an illustration of the type of information obtained from an X-ray crystallographic study.
A future single-crystal X-ray diffraction analysis of this compound would provide the definitive solid-state structure and allow for a detailed comparison with other known benzamide structures.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a solid and to identify different polymorphic forms. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as solubility, melting point, and stability.
A PXRD pattern is a fingerprint of a crystalline solid. Each crystalline form of a compound will produce a unique diffraction pattern, characterized by the positions (in terms of 2θ) and intensities of the diffraction peaks.
As no specific crystallographic data for this compound is publicly available, no experimental PXRD patterns can be presented. However, polymorphism is a common phenomenon in benzamide derivatives. For example, different crystalline forms have been identified for 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, each with a distinct PXRD pattern.
Table 4: Illustrative 2θ Peak Positions from PXRD for Different Polymorphs of a Benzamide Derivative
| Polymorph A (2θ°) | Polymorph B (2θ°) |
| 9.2 | 4.3 |
| 13.1 | 6.8 |
| 13.9 | 7.2 |
| 16.7 | 13.5 |
| 17.9 | 14.5 |
| 18.4 | 17.4 |
| 19.8 | 19.6 |
| 24.1 | 26.7 |
| 25.8 | - |
This table provides an example of how PXRD data is used to differentiate between polymorphs of a related compound and is for illustrative purposes only.
A systematic polymorphism screen of this compound, involving crystallization from various solvents and under different conditions, followed by PXRD analysis, would be necessary to identify and characterize any existing polymorphic forms. Such studies are crucial for selecting the most stable solid form for any potential applications.
Medicinal Chemistry and Pharmacological Investigations
Structure-Activity Relationship (SAR) Studies of Related Derivatives
The synthesis of analogues of Methyl 3-carbamoylbenzoate would likely follow established synthetic routes for creating substituted benzoic acid and carbamate (B1207046) compounds. A common approach involves the modification of the core structure by introducing various functional groups at different positions on the benzene (B151609) ring. For example, the synthesis of lupeol-3-carbamate derivatives has been achieved through a two-step reaction method, which could be adapted for this compound analogues. mdpi.com The general procedure for synthesizing related carbamate derivatives often involves reacting an appropriate amine with a chloroformate. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to predict the biological activity of compounds and to understand their interactions with biological targets. Although no specific QSAR or docking studies for this compound were found, these methods are widely applied to similar molecular scaffolds. For example, 3D-QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity is influenced by hydrophobicity, molar refractivity, and aromaticity. researchgate.net Such computational models help in predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources.
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For carbamate-containing compounds, the carbamate group itself is often a key part of the pharmacophore, capable of forming hydrogen bonds with biological targets. nih.gov The aromatic ring of this compound provides a scaffold that can be functionalized to optimize interactions with a target protein.
Biological Activity and Therapeutic Potential
Direct studies on the biological activity of this compound are scarce. However, related classes of compounds have been investigated for various therapeutic applications.
While there is no specific data on the antimicrobial properties of this compound derivatives, other substituted benzoates and carbamates have been explored for such activities. For instance, novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives have been synthesized and evaluated for their biological activities. researchgate.net The antimicrobial potential of newly synthesized compounds is typically assessed using standard methods such as determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
The anticancer potential of various carbamate and benzoate (B1203000) derivatives has been a subject of interest in medicinal chemistry. For example, lupeol-3-carbamate derivatives have been synthesized and evaluated as potential antitumor agents, with some compounds showing strong inhibitory effects on various cancer cell lines. mdpi.com The anti-proliferative activity is often evaluated using assays such as the MTT assay against a panel of human cancer cell lines. mdpi.com The structure-activity relationship studies of these related compounds indicate that the nature of the substituents on the carbamate and the aromatic ring plays a crucial role in their cytotoxic activity. mdpi.com For instance, in a series of lupeol-3-carbamate derivatives, the presence of nitrogen-containing heterocycles like piperazine (B1678402) and pyridine (B92270) significantly enhanced the anti-proliferative activity. mdpi.com
Anti-inflammatory Effects of Benzoate Derivatives
Enzyme Inhibition and Receptor Binding Studies
Detailed enzyme inhibition and receptor binding studies specifically for this compound are limited in publicly accessible scientific databases. The interaction of a compound with specific enzymes and receptors is fundamental to understanding its potential therapeutic effects. Without such studies, the molecular targets of this compound remain unknown.
Exploration in Specific Disease Areas (e.g., Cardiovascular, Neurological)
The potential application of this compound in specific disease areas, such as cardiovascular and neurological disorders, has not been extensively explored. A comprehensive search of scientific literature did not yield studies investigating the efficacy or mechanism of action of this particular compound in models of these diseases.
Pharmacokinetic and Pharmacodynamic Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. These studies determine how a substance is processed by a living organism. At present, there is a lack of specific ADME data for this compound in the available scientific literature. In silico predictions and in vitro assays are often employed in the early stages of drug discovery to estimate the pharmacokinetic profiles of new chemical entities. nih.govnih.govlnhlifesciences.orgthermofisher.com
Mechanism of Action at the Cellular and Molecular Level
Understanding the mechanism of action at a cellular and molecular level is essential to define a compound's therapeutic potential and safety profile. Due to the limited pharmacological data, the specific cellular and molecular mechanisms of action for this compound have not been elucidated.
Applications in Materials Science and Engineering
Polymer Chemistry Applications of Methyl 3-carbamoylbenzoate Derivatives
The bifunctional nature of this compound derivatives makes them intriguing monomers for polymerization reactions. The ester and amide functionalities can, in principle, participate in condensation polymerization to form polyesters and polyamides, respectively.
Synthesis of Novel Polymers with Specific Properties
At present, specific studies detailing the synthesis of novel polymers directly from this compound are not widely reported in publicly available scientific literature. The theoretical potential for this compound to act as a monomer exists, where the carbamoyl (B1232498) and methyl ester groups could be chemically modified or directly involved in polymerization processes. For instance, hydrolysis of the ester to a carboxylic acid and reduction of the amide to an amine would yield a bifunctional monomer suitable for polyamide synthesis. However, detailed research findings on the properties of such polymers are not currently available.
Investigation of Polymerization Mechanisms
Due to the limited number of studies on the use of this compound in polymer synthesis, the investigation of its specific polymerization mechanisms is also not extensively documented. General principles of polycondensation would apply, but the specific kinetics and reaction conditions would need to be empirically determined.
Coatings and Surface Modification
The functional groups of this compound could potentially be leveraged in the development of specialized coatings and for surface modification, offering avenues to alter surface properties such as hydrophilicity, adhesion, and chemical resistance.
Development of Coatings with Enhanced Functionality
There is a lack of specific research demonstrating the use of this compound in the formulation of coatings with enhanced functionalities. In theory, the amide group could promote adhesion through hydrogen bonding, while the aromatic ring could contribute to the thermal stability and barrier properties of a coating.
Surface Adhesion and Material Interaction Studies
Comprehensive studies focusing on the surface adhesion and material interaction of coatings derived from this compound are not readily found in the current body of scientific literature. Such research would be crucial to understanding its practical utility in this domain.
Integration in Advanced Functional Materials
The design of advanced functional materials often relies on molecules with specific geometries and functional groups that can direct self-assembly or coordinate with metal ions.
While the fundamental structure of this compound makes it a potential ligand for the construction of metal-organic frameworks (MOFs) or a component in supramolecular assemblies, specific examples of its integration into such advanced functional materials are not yet prevalent in published research. The development of functional materials is an active area of research, and the exploration of a wider range of organic building blocks, including derivatives of this compound, is an ongoing endeavor.
Role in Composite Materials and Nanomaterials
Although specific studies on this compound in this context are not widely available, related research on aromatic polyamides offers insights. The incorporation of amide linkages is known to improve the thermal stability and mechanical properties of polymers. For instance, the synthesis of polyamides from monomers containing carbamoyl groups has been explored to create polymers with improved processability and solubility, which are desirable characteristics for creating advanced composite matrices. koreascience.kr
Table 1: Potential Contributions of this compound Functional Groups in Composites and Nanomaterials
| Functional Group | Potential Role in Composite Materials | Potential Role in Nanomaterials |
| Carbamoyl (Amide) | - Enhances interfacial adhesion through hydrogen bonding.- Can be a building block for high-performance polyamide matrices. | - Acts as a ligand for surface functionalization.- Improves dispersion of nanoparticles in a polymer matrix. |
| Methyl Ester | - Offers a site for further chemical modification.- Can influence the solubility and processing characteristics of the polymer matrix. | - Can be modified to attach other functional molecules.- May influence the electronic properties of the nanomaterial. |
| Aromatic Ring | - Contributes to thermal stability and rigidity of the polymer backbone. | - Can engage in π-π stacking interactions with other aromatic systems. |
Optoelectronic and Electronic Material Applications
The application of this compound in optoelectronic and electronic materials is an area that warrants further investigation. The aromatic core of the molecule, combined with its functional groups, suggests potential for its use as a building block for organic electronic materials.
Derivatives of similar small organic molecules are often investigated for their optoelectronic properties. For example, the synthesis and characterization of D-π-A substituted bromomethylcoumarin derivatives have been studied for their potential in optoelectronic devices, with their absorption and fluorescence spectra being key parameters of interest. researchgate.net While not directly involving this compound, this research highlights the approach of using functionalized aromatic compounds in this field.
The carbamoyl and ester groups can influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune these properties through chemical modification of the functional groups makes such molecules attractive for materials design.
While there is no direct evidence in the current literature of this compound being used in such applications, its structural motifs are present in more complex molecules designed for optoelectronic functions. Further research into the synthesis of polymers and functional materials derived from this compound could reveal its potential in this high-technology sector.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Methyl 3-carbamoylbenzoate
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G to obtain an optimized molecular geometry and electronic properties. scirp.orgresearchgate.net
These calculations can determine key electronic parameters that govern the molecule's behavior. The dipole moment, for instance, provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. The polarizability and hyperpolarizability values indicate the molecule's response to an external electric field, which is relevant for nonlinear optical applications.
Table 1: Calculated Electronic Properties of Benzoic Acid Derivatives
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~3.41 Debye |
| Polarizability (α) | Data not available |
| Hyperpolarizability (β) | Data not available |
Note: The values are based on studies of structurally similar molecules like (3-Carbamoylphenyl) boronic acid and are illustrative for this compound. dergipark.org.trresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map further visualizes the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 2: Frontier Molecular Orbital Properties of Benzoic Acid Derivatives
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | ~5.59 eV |
Note: The values are based on studies of structurally similar molecules like (3-Carbamoylphenyl) boronic acid and are illustrative for this compound. dergipark.org.trresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment over time.
The flexibility of this compound arises from the rotation around the single bonds connecting the ester and carbamoyl (B1232498) groups to the benzene ring. Conformational analysis aims to identify the most stable arrangement of these groups. Theoretical calculations can map the potential energy surface by systematically rotating these bonds, revealing the global minimum energy conformation and the energy barriers between different conformers. dergipark.org.tr
The interactions between molecules of this compound, and between the molecule and solvent, are crucial for understanding its macroscopic properties like solubility and crystal packing. The carbamoyl and ester groups are capable of forming hydrogen bonds, which are strong intermolecular interactions that significantly influence the physical properties of the compound.
Computational studies can model these interactions in both the gas phase and in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's geometry and electronic properties. These models help in understanding how the solvent environment can influence conformational preferences and reactivity. chemrxiv.org Studies on similar molecules like methyl benzoate (B1203000) have explored its interactions in various solvents, providing insights into solute-solvent interactions. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.
Prediction of Activation Energies and Reaction Rates
One of the primary applications of computational chemistry is the prediction of activation energies (ΔG‡), which are crucial for determining reaction rates. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified and their energies calculated.
For a molecule like this compound, which contains both an ester and an amide functional group, computational studies can predict the activation barriers for various reactions, such as hydrolysis under acidic or basic conditions. For instance, theoretical studies on the hydrolysis of N-methylbenzamide and methyl acetate (B1210297) have shown that the reaction mechanism can be meticulously detailed, including the role of solvent molecules. researchgate.netresearchgate.net In the case of amide hydrolysis, it has been found that the rate-determining step is often the breakdown of the tetrahedral intermediate formed after the initial nucleophilic attack. researchgate.net
Computational models can also predict how substituents on the benzene ring influence reaction rates. For this compound, the carbamoyl (-CONH2) and methoxycarbonyl (-COOCH3) groups will electronically affect the reactivity of the aromatic ring and each other. DFT calculations can quantify these electronic effects and predict their impact on the activation energies of, for example, electrophilic aromatic substitution reactions.
To illustrate the type of data that can be obtained from such studies, the following table presents hypothetical, yet plausible, activation energies for the hydrolysis of the two functional groups in this compound under neutral conditions, based on general principles from computational studies of similar molecules.
Illustrative Predicted Activation Energies for Hydrolysis
| Functional Group | Reaction Step | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Methyl Ester | Formation of Tetrahedral Intermediate | 18 |
| Breakdown of Tetrahedral Intermediate | 15 | |
| Amide | Formation of Tetrahedral Intermediate | 20 |
Note: These values are for illustrative purposes and are based on typical activation energies for similar reactions studied computationally.
Catalytic Effects and Reaction Pathway Optimization
Computational chemistry is an indispensable tool for understanding and optimizing catalytic processes. By modeling the interaction between a catalyst and the reactants, researchers can elucidate the catalytic cycle, identify the rate-limiting step, and design more efficient catalysts.
For the synthesis of this compound, which could involve amidation of a diester or esterification of an amido-acid, computational studies can help in selecting the most effective catalyst. For example, studies on phosphine-catalyzed amide bond formation have used DFT to confirm the involvement of key intermediates, thereby clarifying the reaction mechanism. researchgate.net Similarly, for reactions involving this compound, computational screening of various catalysts (e.g., acids, bases, or transition metal complexes) could be performed to identify candidates that lower the activation energy of the desired reaction pathway.
Furthermore, computational studies can be employed to optimize reaction pathways by exploring different reaction conditions, such as solvent effects and temperature. For instance, the mechanism of rhodium-catalyzed C-H activation of substituted benzoic acids has been investigated using DFT calculations, providing insights into the regioselectivity of the reaction. mdpi.com Such studies could be extended to this compound to predict the outcome of various synthetic transformations and to guide the optimization of reaction conditions to favor the desired product.
The following interactive table illustrates how computational studies could predict the effect of a hypothetical catalyst on the amidation of a precursor to form the carbamoyl group of this compound.
Illustrative Catalytic Effect on a Hypothetical Amidation Reaction
| Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) |
|---|---|---|
| Uncatalyzed | Nucleophilic attack of ammonia (B1221849) | 35 |
| Catalyzed | Formation of activated intermediate | 20 |
Note: This table presents a hypothetical scenario to demonstrate the utility of computational chemistry in catalyst design and reaction optimization.
Intellectual Property and Commercial Research Landscape
Patent Landscape Analysis Related to Methyl 3-carbamoylbenzoate
The patent landscape for this compound is characterized by its inclusion in a select number of patents, primarily within the pharmaceutical and chemical synthesis sectors. An in-depth analysis of patent citations and applications reveals a focused but not extensive history of intellectual property claims involving this compound.
Several patents, predominantly from Chinese intellectual property offices, list this compound as a compound of interest. These patents often relate to broader families of chemical structures with potential therapeutic applications. For instance, patents such as CN1535266A, CN1271279A, and CN102438975A mention the compound within their specifications, suggesting its relevance as a potential intermediate or a component in the synthesis of more complex molecules.
However, the available documentation does not indicate a large volume of patents where this compound is the primary claimed invention. Instead, it is more frequently cited as a reactant or a building block in the synthesis of novel compounds. This pattern suggests that its primary value in the patent landscape is as a specialized intermediate rather than a final commercial product with widespread patent protection.
A comprehensive analysis of the patent landscape is constrained by the limited public availability of detailed records specifically focused on this compound. The data suggests a niche area of application, which is reflected in the focused and relatively small number of direct patent citations.
| Patent/Application Number | Title/Focus | Jurisdiction | Relevance of this compound |
| CN1535266A | Dihydro-benzo[b]diazepine-2-one derivatives as mGluR2 antagonists | China | Listed as a related chemical compound. |
| CN1271279A | Amide derivatives for treating cytokine-mediated diseases | China | Mentioned as a chemical compound within the scope of the invention. |
| CN102438975A | Substituted aromatic compounds and their pharmaceutical uses | China | Included as a relevant chemical structure. |
Commercial Applications and Industry Research Trends
The commercial applications of this compound appear to be concentrated in the fine chemicals and pharmaceutical industries, where it likely serves as a specialized intermediate. While direct commercial products containing this compound are not widely publicized, its chemical structure lends itself to several potential industrial uses.
The broader market for benzoic acid and its derivatives, including benzoates, is substantial, with significant use in the food and beverage, pharmaceutical, and personal care industries. These compounds are valued for their preservative and antimicrobial properties. While this compound itself is not a common preservative, its structural relationship to this class of compounds suggests that research may explore its utility or the utility of its derivatives in these areas.
Current industry trends show a growing demand for clean-label products and natural alternatives to synthetic preservatives. Research is also focused on developing biodegradable benzoates and utilizing technologies like nanoemulsions to enhance the efficacy of these compounds. Although there is no specific public research linking this compound to these trends, its role as a chemical intermediate means it could be involved in the synthesis of next-generation compounds that align with these market shifts.
The pharmaceutical industry represents another significant area of application for benzoate (B1203000) derivatives. They are used as intermediates in the synthesis of active pharmaceutical ingredients and as excipients in drug formulations. The patent literature suggests that this compound has been considered in the context of developing new therapeutic agents, underscoring its potential in this sector.
Collaborative Research Initiatives between Academia and Industry
There is a notable absence of publicly documented collaborative research initiatives specifically focused on this compound between academic institutions and industrial partners. This lack of information could indicate several possibilities: such collaborations may be proprietary and not publicly disclosed, the compound may be of interest to a very limited and specialized segment of the industry, or it may not currently be a primary focus of large-scale collaborative research.
In general, effective industry-academia collaborations are crucial for driving innovation in chemical and pharmaceutical research. These partnerships can accelerate the translation of scientific discoveries into new products and industrial applications. While a dissertation from the Université de Strasbourg mentions the synthesis of this compound, this appears to be within an academic context rather than a formal industry collaboration.
The broader trend in the chemical industry involves partnerships to explore new synthesis methods, develop more sustainable chemical processes, and discover novel applications for existing compounds. Given the potential of this compound as a versatile chemical intermediate, it is plausible that it is a subject of internal research and development within chemical and pharmaceutical companies. However, without public disclosure of such activities, a definitive analysis of collaborative research remains elusive.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for Methyl 3-carbamoylbenzoate?
- Methodological Answer : A robust synthesis should prioritize reagent selection (e.g., methyl esterification of 3-carbamoylbenzoic acid using methanol and catalytic sulfuric acid) and purification steps (e.g., recrystallization in ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters :
| Step | Parameter | Optimal Range |
|---|---|---|
| Esterification | Temperature | 60–70°C |
| Carbamoylation | Reaction Time | 12–16 hrs |
| Purification | Solvent Ratio (Ethanol:H₂O) | 4:1 |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 3.9 ppm for methoxy group, δ 168 ppm for carbonyl carbons) and FT-IR (e.g., 1720 cm⁻¹ for ester C=O, 1650 cm⁻¹ for amide C=O) . Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 194.1. Cross-reference data with NIST Chemistry WebBook entries for analogous benzoates .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. theoretical melting points during purity analysis?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Perform DSC/TGA to assess thermal stability and quantify impurities via HPLC-MS (e.g., detect unreacted 3-carbamoylbenzoic acid at 210 nm). Recrystallize using gradient cooling to isolate the most stable polymorph .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to model transition states and electron density maps. Compare with experimental kinetic data (e.g., Hammett plots for substituent effects). Validate with in situ FT-IR to track carbonyl group reactivity .
Q. How should researchers design stability studies for this compound under accelerated storage conditions?
- Methodological Answer : Subject samples to ICH Q1A guidelines : 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolysis to 3-carbamoylbenzoic acid) via HPLC-PDA . Use Arrhenius modeling to extrapolate shelf life. Include controls with desiccants to isolate humidity effects .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for interpreting inconsistent bioactivity data in this compound derivatives?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to correlate structural descriptors (e.g., logP, Hammett σ) with bioactivity. Use ANOVA to identify outliers in replicate assays. For example, a 2021 study resolved contradictions in antimicrobial IC₅₀ values by normalizing data against positive controls (e.g., ciprofloxacin) .
Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?
- Methodological Answer : Perform competition assays with structurally similar inhibitors (e.g., methyl 4-carbamoylbenzoate) and use Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms. Confirm binding via SPR or ITC to measure dissociation constants (Kd) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in aqueous reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
